1-Benzyl-3-(4-methoxyphenyl)piperazine
Overview
Description
1-Benzyl-3-(4-methoxyphenyl)piperazine is a chemical compound of the piperazine class . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methoxyphenyl)piperazine is C12H18N2O. It has an average mass of 206.284 Da and a monoisotopic mass of 206.141907 Da .Scientific Research Applications
Receptor Affinity and Fluorescence Properties
A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety have been synthesized, showing high to moderate affinity for 5-HT(1A) receptors and possessing good fluorescence properties. These derivatives, especially 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, demonstrated very high 5-HT(1A) receptor affinity and significant potential for visualizing 5-HT(1A) receptors overexpressed in CHO cells via fluorescence microscopy (Lacivita et al., 2009).
Mannich Bases with Piperazines and Bioactivities
New Mannich bases incorporating 1-(2-methoxyphenyl)piperazine have been synthesized, showing potential cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds within this series displayed promising activity, particularly in terms of CA inhibition and cytotoxicity, suggesting a foundation for further chemical and pharmacological studies (Gul et al., 2019).
Structural Analysis and Theoretical Studies
Research on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has contributed to understanding molecular structures through X-ray diffraction and computational methods. These studies provide insights into the reactivity and interaction potential of such compounds, offering a basis for further chemical and pharmaceutical development (Kumara et al., 2017).
Tocolytic Activity
The synthesis and characterization of compounds like 3-benzamido-1-(4-(2-methoxyphenyl) piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) have shown significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in rats, indicating potential tocolytic activity (Lucky & Omonkhelin, 2009).
properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMYKRKYICEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-methoxyphenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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